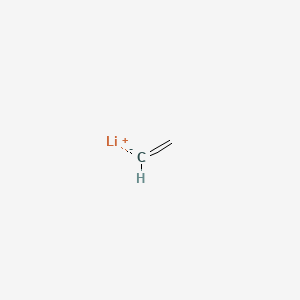

Vinyllithium

Descripción

Propiedades

IUPAC Name |

lithium;ethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3.Li/c1-2;/h1H,2H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSTXVAUZZDMOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C=[CH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238670 | |

| Record name | Vinyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-57-7 | |

| Record name | Vinyllithium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyllithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Vinyllithium from Vinyl Halides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyllithium is a potent and highly reactive organolithium reagent, indispensable in organic synthesis for the introduction of vinyl groups. Its utility in the construction of complex molecules makes it a valuable tool in pharmaceutical and materials science research. This guide provides a comprehensive overview of the primary methods for synthesizing this compound from vinyl halides, focusing on the underlying mechanisms, detailed experimental protocols, and quantitative analysis of reaction parameters. The two principal synthetic routes discussed are the direct reaction of a vinyl halide with lithium metal and the more commonly employed lithium-halogen exchange reaction. Particular emphasis is placed on the mechanistic dichotomy of the lithium-halogen exchange, which can proceed through either a concerted nucleophilic "ate-complex" or a stepwise single-electron transfer (SET) radical pathway.

Core Synthetic Methodologies

The preparation of this compound from vinyl halides is predominantly achieved through two distinct methods:

-

Direct Lithiation: This method involves the direct reaction of a vinyl halide with lithium metal, typically a dispersion containing a small amount of sodium to increase reactivity.

-

Lithium-Halogen Exchange: This is the more prevalent method and involves the reaction of a vinyl halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).

Direct Lithiation of Vinyl Halides

The direct reaction of a vinyl halide with lithium metal offers a straightforward route to this compound. The reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (THF).

Mechanism: The reaction proceeds via a single-electron transfer from the lithium metal to the vinyl halide, generating a vinyl radical anion which then collapses to the this compound and a lithium halide.

Key Considerations:

-

The reactivity of the lithium metal is crucial. Lithium dispersions containing 1-2% sodium are often used to enhance the reaction rate.

-

The reaction can be exothermic and requires careful temperature control.

Lithium-Halogen Exchange

Lithium-halogen exchange is a versatile and widely used method for the preparation of this compound reagents. This equilibrium reaction is driven by the formation of a more stable organolithium species.[1]

General Reaction: R-X + R'-Li ⇌ R-Li + R'-X (where R = vinyl, X = halide, R' = alkyl)

The equilibrium lies towards the formation of the more stable organolithium reagent, which is typically the one where the lithium is attached to a more electronegative carbon atom (sp > sp² > sp³). Since the vinyl carbanion has sp² hybridization, the equilibrium favors the formation of this compound when using alkyllithium reagents.

Mechanistic Pathways of Lithium-Halogen Exchange

The mechanism of the lithium-halogen exchange reaction with vinyl halides is complex and can proceed through two primary pathways, the predominance of which is influenced by the substrate, organolithium reagent, solvent, and temperature.

Nucleophilic "Ate-Complex" Mechanism

This pathway involves the nucleophilic attack of the organolithium reagent on the halogen atom of the vinyl halide to form a transient, hypervalent "ate-complex". This complex then proceeds to the products.[2]

dot

Caption: "Ate-Complex" mechanism for lithium-halogen exchange.

Single-Electron Transfer (SET) / Radical Mechanism

Alternatively, the reaction can proceed through a single-electron transfer from the organolithium reagent to the vinyl halide. This generates a vinyl radical and an organolithium radical cation, which then recombine to form the products.

dot

Caption: Single-Electron Transfer (SET) mechanism.

Quantitative Data on this compound Synthesis

The yield and efficiency of this compound synthesis are highly dependent on the choice of vinyl halide, organolithium reagent, solvent, and temperature.

| Vinyl Halide | Organolithium Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Vinyl Chloride | Lithium (1% Na) | THF | -34 | 69-79 | [3] |

| Vinyl Bromide | 2 equiv. t-BuLi | Trapp Solvent Mixture | -120 | High | [4] |

| Vinyl Bromide | 2 equiv. t-BuLi | Diethyl Ether | -78 | High | [4] |

| (E)-5-Bromo-5-decene | t-BuLi | Heptane/Ether | 0 | 60-80 | [5] |

| (E)-5-Bromo-5-decene | n-BuLi | Ether/Heptane | Room Temp. | Low | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from Vinyl Chloride and Lithium Metal[3]

Materials:

-

Vinyl chloride

-

Lithium metal dispersion (with 1% sodium)

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is thoroughly dried and flushed with argon.

-

The lithium dispersion is added to the flask under a positive pressure of argon.

-

Anhydrous THF is added to the flask, and the suspension is cooled to -34°C using a cooling bath.

-

Vinyl chloride gas is condensed into a graduated cylinder and then slowly bubbled into the stirred lithium suspension.

-

The reaction is monitored by the consumption of lithium metal and the formation of a white precipitate of lithium chloride.

-

Upon completion, the reaction mixture is allowed to settle, and the supernatant solution of this compound can be cannulated for immediate use or titrated for concentration determination.

Protocol 2: Synthesis of this compound from Vinyl Bromide and tert-Butyllithium[4]

Materials:

-

Vinyl bromide

-

tert-Butyllithium in pentane

-

Trapp solvent mixture (THF/diethyl ether/pentane) or diethyl ether, anhydrous

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

A dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/septum is flushed with argon.

-

The chosen solvent system is added to the flask and cooled to the desired temperature (-120°C for Trapp mixture or -78°C for diethyl ether).

-

Vinyl bromide is added to the cooled solvent.

-

Two equivalents of tert-butyllithium solution are added dropwise via syringe while maintaining the low temperature.

-

The reaction mixture is stirred for a specified time (typically 30-60 minutes) at the low temperature.

-

The resulting this compound solution is ready for subsequent reactions.

Stereochemistry

A key feature of the lithium-halogen exchange reaction for the synthesis of substituted vinyllithiums is its stereospecificity. The reaction proceeds with retention of configuration at the double bond. This means that a (Z)-vinyl halide will yield a (Z)-vinyllithium, and a (E)-vinyl halide will produce an (E)-vinyllithium. This stereochemical fidelity is a significant advantage in stereoselective synthesis.

Side Reactions and Byproducts

Several side reactions can occur during the synthesis of this compound, potentially reducing the yield and purity of the desired product.

-

Wurtz-type Coupling: The newly formed this compound can react with the starting vinyl halide to produce butadiene. This is more prevalent at higher temperatures.

-

Elimination: In the case of β-substituted vinyl halides, elimination to form an alkyne can be a competing pathway, especially with stronger, more sterically hindered bases.[6]

-

Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, particularly at temperatures above -20°C. This decomposition pathway limits the thermal stability of this compound solutions.

-

Byproducts from t-BuLi: When using tert-butyllithium, the byproduct tert-butyl halide is formed. This can be further consumed by a second equivalent of t-BuLi to generate isobutylene and isobutane.

Logical Workflow for Synthesis and Use

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. VINYL LITHIUM synthesis - chemicalbook [chemicalbook.com]

- 5. Effect of solvent and temperature on the lithium-bromine exchange of vinyl bromides: reactions of n-butyllithium and t-butyllithium with (E)-5-bromo-5-decene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vinyl halide - Wikipedia [en.wikipedia.org]

Preparation of Vinyllithium via Tin-Lithium Exchange: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium (CH₂=CHLi) is a highly valuable and versatile organolithium reagent in organic synthesis, serving as a compact nucleophilic vinyl anion equivalent for the formation of carbon-carbon bonds. Its application is widespread in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. Among the various methods for its preparation, the tin-lithium exchange reaction stands out as a reliable and efficient route, particularly for generating halide-free this compound solutions. This guide provides a comprehensive overview of the preparation of this compound and its derivatives through the transmetalation of vinyltin compounds with organolithium reagents, focusing on quantitative data, detailed experimental protocols, and the underlying reaction mechanism.

The tin-lithium exchange reaction offers several advantages over other methods, such as lithium-halogen exchange. Notably, it proceeds rapidly even at low temperatures and avoids the presence of potentially reactive byproducts like lithium halides.[1] The general transformation involves the reaction of a vinyltin compound, such as tetravinyltin or a trialkyl(vinyl)tin, with an organolithium reagent, typically n-butyllithium or phenyllithium, to yield this compound and a tetraorganotin byproduct.[1][2][3]

Quantitative Data Presentation

The efficiency of this compound preparation via tin-lithium exchange is influenced by several factors, including the nature of the vinyltin precursor, the organolithium reagent, the solvent system, and the reaction temperature. The following tables summarize quantitative data from key literature reports to facilitate comparison.

Table 1: Preparation of this compound from Tetravinyltin

| Organolithium Reagent | Molar Ratio (Organolithium:Tetravinyltin) | Solvent | Temperature (°C) | Reaction Time | Observations/Yield | Reference |

| Phenyllithium | 4:1 | Diethyl ether | Room Temperature | 1 hour | Good yield of this compound in solution. | [2] |

| n-Butyllithium | 4:1 | Pentane | Room Temperature | Not specified | Precipitation of solid this compound. | [2] |

Table 2: Preparation of Substituted Vinyllithiums via Tin-Lithium Exchange

| Vinyltin Precursor | Organolithium Reagent | Solvent | Temperature (°C) | Yield of Lithiated Species (or subsequent product) | Reference |

| (α-Ethoxyvinyl)tributyltin | n-Butyllithium | Hexane | -40 to 0 | Not specified (crystallized) | [1] |

| 2-(Tributylstannyl)-1,3-butadiene | n-Butyllithium | THF | Not specified | Good yields of corresponding alcohols after reaction with carbonyls. | [1] |

| (Z)-1,2-Bis(tributylstannyl)ethene | n-Butyllithium (excess) | Not specified | Not specified | Low yield (28-32%) of subsequent sulfenylation product. | [1] |

| Cyclic vinyltin with selenoether | n-Butyllithium | THF | -80 | 100% (quantitative) | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments in the preparation of this compound via tin-lithium exchange. These protocols are based on established literature procedures and should be performed by trained personnel under an inert atmosphere (e.g., argon or nitrogen) using appropriate safety precautions for handling pyrophoric organolithium reagents.

Preparation of this compound from Tetravinyltin and Phenyllithium in Diethyl Ether

This protocol is adapted from the seminal work by Seyferth and Weiner.[2]

Materials:

-

Tetravinyltin ((CH₂=CH)₄Sn)

-

Phenyllithium (PhLi) in diethyl ether (concentration predetermined)

-

Anhydrous diethyl ether

-

Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

Procedure:

-

Assemble the glassware and flame-dry under a stream of inert gas. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.

-

Into the reaction flask, charge a solution of tetravinyltin in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath.

-

From the dropping funnel, add a solution of phenyllithium in diethyl ether dropwise to the stirred solution of tetravinyltin over a period of 30 minutes. The molar ratio of phenyllithium to tetravinyltin should be 4:1.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

The resulting solution contains this compound and tetraphenyltin. The concentration of this compound can be determined by titration (e.g., Gilman double titration) before its use in subsequent reactions. The tetraphenyltin byproduct is generally unreactive towards many electrophiles.

Preparation of Solid this compound from Tetravinyltin and n-Butyllithium in Pentane

This protocol provides a method for isolating this compound as a solid.[2]

Materials:

-

Tetravinyltin ((CH₂=CH)₄Sn)

-

n-Butyllithium (n-BuLi) in pentane or hexane (concentration predetermined)

-

Anhydrous pentane

-

Schlenk filtration apparatus

Procedure:

-

Following the same inert atmosphere techniques as described in Protocol 3.1, charge the reaction flask with a solution of tetravinyltin in anhydrous pentane.

-

Add a solution of n-butyllithium in pentane (4:1 molar ratio of n-BuLi to tetravinyltin) to the stirred solution of tetravinyltin at room temperature.

-

Upon addition, a white solid of this compound will precipitate from the solution.

-

Allow the mixture to stir for an additional 30 minutes to ensure complete reaction.

-

The solid this compound can be isolated by filtration under an inert atmosphere using a Schlenk filtration apparatus.

-

The isolated solid should be washed with anhydrous pentane to remove the soluble tetrabutyltin byproduct.

-

The solid this compound should be stored and handled under an inert atmosphere.

Mandatory Visualizations

Reaction Mechanism

The tin-lithium exchange is a transmetalation reaction. The currently accepted mechanism involves the formation of a hypervalent tin "ate" complex, which then proceeds to the products.

Caption: Mechanism of Tin-Lithium Exchange.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and subsequent reaction of this compound.

Caption: General Experimental Workflow.

Conclusion

The preparation of this compound via tin-lithium exchange is a robust and highly effective method for generating this important synthetic intermediate. The reaction proceeds under mild conditions and provides a route to halide-free this compound, which can be advantageous in certain applications. By understanding the reaction parameters and adhering to strict anhydrous and anaerobic techniques, researchers can reliably produce this compound and its derivatives for use in a wide array of chemical transformations critical to the fields of pharmaceutical development and materials science. The provided data, protocols, and diagrams serve as a comprehensive resource for the successful implementation of this valuable synthetic tool.

References

An In-depth Technical Guide to the Structure and Bonding in Vinyllithium Aggregates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyllithium, a cornerstone reagent in organic synthesis, exhibits complex structural behavior, primarily existing as aggregates in both the solid state and in solution. Understanding the nature of these aggregates is paramount for controlling its reactivity and selectivity in chemical transformations. This technical guide provides a comprehensive overview of the structure and bonding in this compound aggregates, focusing on the experimentally determined solid-state structure and its solution-state behavior. Detailed experimental protocols for the synthesis and characterization of this compound are presented, alongside the methodologies for its computational investigation.

Introduction

Organolithium reagents are indispensable tools in modern synthetic chemistry, valued for their potent nucleophilicity and basicity. This compound (CH₂=CHLi), the simplest unsaturated organolithium compound, is widely used for the introduction of vinyl groups in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The reactivity of this compound, like other organolithium reagents, is intricately linked to its aggregation state. In solution, a dynamic equilibrium often exists between different aggregate forms, and the solvent plays a crucial role in modulating this equilibrium. This guide delves into the structural intricacies of this compound aggregates, providing a foundational understanding for researchers in organic synthesis and drug development.

Structure and Bonding in this compound Aggregates

In the solid state, this compound, when crystallized from tetrahydrofuran (THF), forms a well-defined tetrameric aggregate with the formula [LiC₂H₃(THF)]₄.[1][2] This structure adopts a distorted cubane-like geometry, a common motif for many organolithium compounds.[1] The core of the tetramer consists of a Li₄ tetrahedron with each face capped by a vinyl group. The α-carbon of each vinyl group is positioned to form a multicenter bond with three lithium atoms of a triangular face of the Li₄ tetrahedron. Each lithium atom is also coordinated to a THF molecule, completing its coordination sphere.

In THF solution, this compound exists in a dynamic equilibrium between the tetrameric and dimeric forms.[2] The ratio of these aggregates is dependent on factors such as concentration and temperature.

Data Presentation: Crystallographic Data of this compound Tetramer

The following table summarizes the key crystallographic data for the tetrameric this compound-THF complex, [LiC₂H₃(THF)]₄.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Li-Li Distances (Å) | 2.42 - 2.69 |

| Li-Cα Distances (Å) | 2.18 - 2.30 |

| Li-O (THF) Distances (Å) | 1.93 - 1.97 |

| Cα-Li-Li Angles (°) | 57.6 - 63.2 |

| Li-Cα-Li Angles (°) | 67.8 - 72.3 |

Data obtained from the X-ray crystal structure of (C₂H₃Li·THF)₄.

Experimental Protocols

Synthesis of Halide-Free this compound via Transmetalation

This protocol describes the synthesis of this compound from tetravinyltin and n-butyllithium, which yields a halide-free product.[1][3]

Materials:

-

Tetravinyltin (Sn(CH=CH₂)₄)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Schlenk line and glassware

-

Argon or nitrogen gas (inert atmosphere)

Procedure:

-

All glassware must be oven-dried and cooled under a stream of inert gas.

-

Set up a Schlenk flask equipped with a magnetic stir bar and a septum.

-

Under a positive pressure of inert gas, charge the flask with a solution of tetravinyltin in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount (4 equivalents) of n-butyllithium solution in hexanes to the stirred solution of tetravinyltin.

-

A white precipitate of this compound will form. The reaction is typically rapid.

-

The resulting suspension of this compound can be used directly for subsequent reactions, or the supernatant containing the tetrabutyltin byproduct can be removed via cannula filtration.

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of organolithium aggregates in solution. Due to the quadrupolar nature of the ⁷Li nucleus, ⁶Li NMR is often preferred for obtaining sharper signals and more detailed structural information.

Sample Preparation for Air-Sensitive Organolithium Compounds:

-

All NMR tubes and caps must be rigorously dried. J-Young NMR tubes are recommended for maintaining an inert atmosphere.[4]

-

Under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), dissolve the this compound sample in a deuterated solvent (e.g., THF-d₈).[4][5]

-

The solvent should be freshly dried and degassed to remove oxygen, which can cause line broadening.[6][7]

-

Transfer the solution to the NMR tube via a cannula or a gas-tight syringe.

-

Seal the NMR tube securely.

NMR Data Acquisition:

-

¹H and ¹³C NMR: Standard acquisition parameters can be used. The chemical shifts of the vinyl protons and carbons will be indicative of the electronic environment.

-

⁶Li NMR: Due to the low natural abundance of ⁶Li, enriched samples may be necessary for certain experiments. A longer relaxation delay is often required.[8]

-

DOSY (Diffusion-Ordered Spectroscopy): This technique can be used to distinguish between different aggregate sizes (e.g., dimer and tetramer) based on their different diffusion coefficients in solution.[9]

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy): ⁶Li-¹H HOESY experiments can provide information about the proximity of lithium atoms to specific protons in the vinyl group and the solvent molecules, aiding in the elucidation of the solution-state structure.[2]

Mandatory Visualization

This compound Aggregation Equilibrium

The following diagram illustrates the equilibrium between the monomeric, dimeric, and tetrameric forms of this compound in a coordinating solvent like THF.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. X-Ray crystal structure of a this compound–tetrahydrofuran solvate (C2H3Li–thf)4. Quantitative estimation of Li–H distances by 6Li–1H HOESY - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. THE PREPARATION OF ORGANOLITHIUM COMPOUNDS BY THE TRANSMETALATION REACTION. I. This compound (Journal Article) | OSTI.GOV [osti.gov]

- 4. organomation.com [organomation.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Vinyllithium Solubility: A Technical Guide to Tetrahydrofuran vs. Diethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyllithium, a potent nucleophile in organic synthesis, exhibits solubility in ethereal solvents, primarily Tetrahydrofuran (THF) and diethyl ether. While precise quantitative solubility data is not extensively documented in publicly available literature, a comprehensive understanding of its behavior in these solvents can be derived from the principles of organolithium chemistry. This technical guide elucidates the factors governing the solubility of this compound, with a focus on the comparative performance of THF and diethyl ether. The superior solvating power of THF for this compound is attributed to its ability to de-aggregate the organolithium species, a phenomenon critical to its reactivity and utility in solution. This guide provides a detailed examination of this relationship, a generalized experimental protocol for solubility determination, and a discussion of the practical implications for laboratory applications.

Introduction

This compound (CH₂=CHLi) is a fundamental organolithium reagent widely employed in carbon-carbon bond formation, particularly for the introduction of vinyl groups. Its efficacy in synthetic transformations is intrinsically linked to its solubility and solution-state structure in the reaction medium. Ethereal solvents, such as tetrahydrofuran (THF) and diethyl ether, are the most common media for this compound due to their ability to solvate the lithium cation. This document provides an in-depth analysis of the solubility of this compound in these two critical solvents, highlighting the underlying chemical principles that dictate its solution behavior.

Qualitative Solubility and the Role of Solvent

Multiple sources confirm that this compound is soluble in both THF and diethyl ether.[1] It is most commonly prepared and utilized as a solution in THF.[2] This preference for THF in synthetic protocols often stems from its superior ability to dissolve organolithium reagents, which in turn influences reaction rates and yields.

The key to understanding the differential solubility of this compound lies in its tendency to form aggregates. Like most organolithium compounds, this compound exists in solution not as a simple monomer, but as clusters of molecules.[2][3] The degree of aggregation is highly dependent on the solvent environment. In less polar solvents, larger aggregates (tetramers, hexamers) predominate. More polar, coordinating solvents can break down these larger clusters into smaller, more soluble species such as dimers and monomers.[3][4]

Tetrahydrofuran (THF) , being a stronger Lewis base than diethyl ether, is more effective at coordinating to the lithium centers within the this compound aggregate. This coordination disrupts the intermolecular forces holding the aggregate together, leading to the formation of smaller, more readily solvated species. For instance, this compound has been shown to crystallize from THF as a tetrameric, cubane-type cluster solvated by THF molecules, with the formula [LiC₂H₃(THF)]₄.[2] Studies on analogous organolithium compounds, such as phenyllithium, have demonstrated that while it exists as a mixture of tetramers and dimers in diethyl ether, it is converted to a mixture of dimers and monomers in the presence of THF.[4] This deaggregation effect is the primary reason for the generally higher solubility of organolithium compounds in THF compared to diethyl ether.

Diethyl ether is a less effective coordinating solvent than THF. Consequently, this compound is expected to exist in a more highly aggregated state in diethyl ether, which would correspond to a lower overall solubility compared to THF.

The relationship between the solvent, the aggregation state of this compound, and its resulting solubility is depicted in the following diagram:

Quantitative Solubility Data

A thorough review of the scientific literature did not yield specific quantitative solubility data for this compound in either THF or diethyl ether (e.g., in grams per liter or moles per liter at a given temperature). The reactive and often pyrophoric nature of organolithium compounds makes such determinations challenging and they are typically generated and used in situ or sold as solutions of known concentration. However, based on the principles outlined above, it is expected that the solubility of this compound is significantly higher in THF than in diethyl ether.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an ethereal solvent. This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions for handling pyrophoric reagents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

Solid this compound

-

Anhydrous solvent (THF or diethyl ether), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Anhydrous glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Constant temperature bath

-

Syringes and needles

-

Filtration apparatus suitable for air-sensitive materials (e.g., a filter cannula)

-

Reagents for Gilman double titration (e.g., 1,2-dibromoethane, standardized hydrochloric acid, phenolphthalein indicator)[5]

Workflow Diagram:

Procedure:

-

Preparation of the Saturated Solution:

-

Under an inert atmosphere, add an excess of solid this compound to a known volume of the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved this compound is reached.

-

After the equilibration period, cease stirring and allow the excess solid to settle completely.

-

-

Separation of the Saturated Solution:

-

Carefully filter a known volume of the supernatant (the saturated solution) into a separate, pre-weighed Schlenk flask using a filter cannula to avoid transferring any solid particles.

-

-

Concentration Determination (Gilman Double Titration):

-

The Gilman double titration method is employed to accurately determine the concentration of the active this compound, distinguishing it from non-organolithium bases (e.g., lithium hydroxide) that may be present as impurities.[5]

-

Total Base Titration:

-

An aliquot of the saturated this compound solution is carefully quenched with water.

-

The resulting lithium hydroxide solution is titrated with a standardized solution of hydrochloric acid using phenolphthalein as an indicator. This titration determines the total basicity of the solution.

-

-

Non-Organolithium Base Titration:

-

A second, identical aliquot of the this compound solution is reacted with 1,2-dibromoethane in an inert solvent. The this compound reacts to form vinyl bromide and lithium bromide, which are not basic.

-

Water is then added, and the solution is titrated with standardized hydrochloric acid. This titration quantifies the amount of non-vinyllithium base present in the original solution.

-

-

-

Calculation of this compound Concentration:

-

The concentration of this compound is calculated by subtracting the result of the second titration from the result of the first titration. This value represents the molarity of the saturated solution.

-

The solubility in grams per liter can be calculated using the molar mass of this compound.

-

Conclusion

While specific quantitative data for the solubility of this compound in THF and diethyl ether is scarce, a strong theoretical and qualitative understanding points to significantly enhanced solubility in THF. This is primarily due to THF's superior ability as a Lewis base to de-aggregate the this compound clusters into smaller, more easily solvated species. For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that influences not only the solubility of this compound but also its reactivity. The use of THF is generally favored for achieving homogeneous reaction conditions and promoting efficient chemical transformations. The provided experimental protocol offers a robust framework for determining the precise solubility of this compound under specific laboratory conditions, enabling greater control and reproducibility in its synthetic applications.

References

Theoretical Insights into the Reactivity of Vinyllithium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium (CH₂=CHLi) is a potent and versatile organolithium reagent widely employed in organic synthesis for the introduction of a vinyl group.[1] Its utility stems from its strong nucleophilic character, enabling it to participate in a variety of carbon-carbon bond-forming reactions.[2] Understanding the underlying principles that govern its reactivity is paramount for the rational design of synthetic routes and the development of novel pharmaceuticals. This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the reactivity of this compound, with a focus on its aggregation state and its reaction mechanisms with electrophiles, particularly carbonyl compounds.

The Structure and Aggregation of this compound

Like many organolithium compounds, this compound has a strong tendency to form aggregates in solution, a phenomenon that significantly modulates its reactivity. The nature and extent of this aggregation are influenced by the solvent and the presence of other coordinating species.

Aggregation States

In non-polar solvents, organolithium compounds typically form large aggregates such as tetramers or even hexamers. In coordinating solvents like tetrahydrofuran (THF), these larger clusters are often broken down into smaller, more reactive species. For this compound in THF, experimental and theoretical studies have shown the presence of various aggregates, including monomers, dimers, and tetramers.[3] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining the structures and relative stabilities of these aggregates.

A DFT study by Fressigné, Lautrette, and Maddaluno investigated the structure of this compound monomer and dimer in the gas phase.[3] The monomer is a simple ion pair, while the dimer is predicted to adopt a planar, rhombic structure with bridging lithium and carbon atoms.

Mixed Aggregates

The reactivity of this compound can be further tuned by the formation of mixed aggregates with other organolithium species or lithium salts. For instance, theoretical studies have explored the structure of mixed aggregates between this compound and chiral lithium amides. These studies, combining NMR spectroscopy and DFT calculations, have revealed the formation of rigid, well-defined mixed complexes that can induce stereoselectivity in subsequent reactions.

Theoretical Studies on the Reactivity of this compound with Carbonyl Compounds

The addition of this compound to carbonyl compounds is a fundamental and widely utilized reaction in organic synthesis. Theoretical studies have provided a detailed picture of the reaction mechanism, including the role of aggregation and the energetics of the reaction pathway.

Reaction with Formaldehyde: A Case Study

A seminal DFT study by Fressigné, Lautrette, and Maddaluno provides a comprehensive analysis of the condensation of this compound monomers and dimers with formaldehyde.[3] This work serves as an excellent model for understanding the reactivity of this compound with carbonyl compounds in general.

The study reveals that the reaction proceeds through a pre-transition state complex where the oxygen atom of formaldehyde coordinates to the lithium atom of the this compound species. This initial complexation is followed by the nucleophilic attack of the vinyl anion on the carbonyl carbon, passing through a transition state to form the final lithium alkoxide product.

Table 1: Calculated Relative Energies (kcal/mol) for the Reaction of this compound Monomer with Formaldehyde [3]

| Species | Relative Energy (kcal/mol) |

| This compound + Formaldehyde | 0.0 |

| Pre-transition State Complex | -10.5 |

| Transition State | -8.4 |

| Lithium Alkoxide Product | -49.2 |

Table 2: Calculated Relative Energies (kcal/mol) for the Reaction of this compound Dimer with Formaldehyde [3]

| Species | Relative Energy (kcal/mol) |

| This compound Dimer + Formaldehyde | 0.0 |

| Pre-transition State Complex | -9.6 |

| Transition State | -4.9 |

| Lithium Alkoxide Product Complex | -54.7 |

The data clearly indicates that the reaction is highly exothermic for both the monomer and the dimer.[3] The activation barrier for the reaction of the monomer is very low (2.1 kcal/mol relative to the pre-transition state complex), highlighting the high reactivity of this species.[3] The dimer also exhibits a low activation barrier (4.7 kcal/mol relative to the pre-transition state complex), suggesting that it is also a reactive species, albeit slightly less so than the monomer.[3]

Reactivity with Other Electrophiles

While the reaction with formaldehyde has been studied in detail, theoretical investigations into the reactivity of this compound with other electrophiles such as enones, imines, and epoxides are less prevalent in the literature. However, the fundamental principles derived from the formaldehyde study can be extended to these systems. The reaction is generally expected to proceed via a similar mechanism involving initial coordination of the lithium to the heteroatom of the electrophile, followed by nucleophilic attack. The regioselectivity of the attack (e.g., 1,2- vs. 1,4-addition to enones) will be governed by a delicate balance of steric and electronic factors, which can be computationally modeled.

Computational Methodology

The theoretical studies on this compound reactivity predominantly employ Density Functional Theory (DFT) due to its favorable balance of computational cost and accuracy for organometallic systems.

General Computational Protocol

A typical computational study of a this compound reaction involves the following steps:

-

Geometry Optimization: The three-dimensional structures of all stationary points on the potential energy surface (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energies for the optimized geometries.

-

Thermochemical Corrections: The calculated electronic energies are corrected for zero-point vibrational energy (ZPVE), thermal energy, and entropy to obtain Gibbs free energies at a specific temperature (usually 298.15 K).

Commonly Used Functionals and Basis Sets

The choice of DFT functional and basis set is crucial for obtaining reliable results. For organolithium systems, hybrid functionals such as B3LYP are commonly used. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are frequently employed to describe the electronic structure of the atoms.

Visualizing Reaction Pathways

Graphviz diagrams can be used to visualize the logical flow of a computational study or the steps in a reaction mechanism.

Caption: A typical workflow for the computational study of a chemical reaction.

References

Vinyllithium: A Comprehensive Technical Guide for Nucleophilic Applications in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyllithium (CH₂=CHLi) is a potent and versatile nucleophilic reagent extensively employed in organic synthesis for the formation of carbon-carbon bonds. As a highly reactive organolithium species, it readily participates in a variety of transformations, including 1,2-additions to carbonyl compounds, conjugate additions to α,β-unsaturated systems, and ring-opening reactions of epoxides. These reactions are fundamental in the construction of complex molecular architectures, finding significant application in the total synthesis of natural products and the development of pharmaceutical agents. This guide provides an in-depth overview of the preparation of this compound, its primary nucleophilic applications, detailed experimental protocols for key transformations, and quantitative data to inform reaction planning and optimization.

Preparation of this compound

The successful application of this compound begins with its preparation. Due to its high reactivity and instability, this compound is typically prepared in situ for immediate use. The most common methods for its generation include lithium-halogen exchange, transmetalation from vinylstannanes, and the Shapiro reaction.

Lithium-Halogen Exchange

Lithium-halogen exchange is a widely used method for the preparation of this compound, typically from vinyl halides such as vinyl bromide. This reaction is rapid, even at low temperatures, and proceeds by treating the vinyl halide with a strong organolithium base, most commonly tert-butyllithium.

This compound as a Nucleophile in Organic Synthesis: A Technical Guide

This compound stands as a cornerstone in the repertoire of synthetic organic chemists, offering a direct and efficient means of introducing the vinyl functional group. Its high nucleophilicity, stemming from the polarized carbon-lithium bond, drives a range of powerful carbon-carbon bond-forming reactions. This guide delves into the practical aspects of utilizing this compound, from its generation to its application in key synthetic transformations, with a focus on providing actionable data and protocols for researchers in academia and industry.

Preparation of this compound

The choice of preparatory method for this compound is often dictated by the desired purity, the scale of the reaction, and the available starting materials. All manipulations involving this compound must be conducted under strictly anhydrous and inert conditions, typically under an atmosphere of argon or nitrogen, due to its sensitivity to moisture and air.

Lithium-Halogen Exchange

This is a convenient and frequently used method, particularly for laboratory-scale synthesis. It involves the reaction of a vinyl halide, most commonly vinyl bromide, with two equivalents of tert-butyllithium (t-BuLi) at low temperatures.[1][2]

References

The Advent of a Key Reagent: The Discovery and Early History of Vinyllithium

For researchers, scientists, and professionals in drug development, an in-depth understanding of the foundational reagents in organic synthesis is paramount. Vinyllithium, a potent nucleophile and cornerstone of C-C bond formation, emerged in the mid-20th century, revolutionizing synthetic strategies. This technical guide delves into the seminal publications that first described the synthesis and characterization of this pivotal organolithium compound, presenting the early experimental methodologies and quantitative data that laid the groundwork for its widespread use.

The early 1960s marked a significant period in the development of organometallic chemistry, with several research groups independently reporting the successful synthesis of this compound. These pioneering efforts provided the first reliable methods for generating this highly reactive species, opening new avenues for the introduction of the vinyl moiety in organic molecules. The primary routes established during this era were transmetalation from organotin and organolead precursors and the direct reaction of vinyl halides with lithium metal.

Early Synthetic Protocols

The initial successful syntheses of this compound were reported in 1961 through two principal methodologies: transmetalation and direct synthesis from vinyl halides.

Transmetalation from Organometallic Precursors

Dietmar Seyferth and his collaborators were instrumental in developing the transmetalation approach. Their work, detailed in publications in the Journal of the American Chemical Society and the Journal of Organic Chemistry in 1961, described the reaction of organolithium reagents with tetravinyltin and tetravinyllead.[1][2]

One of the first successful methods involved the reaction of phenyllithium with tetravinyltin in diethyl ether.[1] This reaction proceeds by the exchange of the vinyl group from the tin atom to the lithium atom, driven by the formation of the more stable tetraphenyltin. An alternative approach utilized n-butyllithium and tetravinyltin in pentane, which advantageously precipitated the this compound product.[1]

A similar transmetalation was also achieved using tetravinyllead. The reaction of phenyllithium with tetravinyllead in diethyl ether provided a viable route to this compound in solution.[2]

Direct Synthesis from Vinyl Halides

Concurrently, Robert West and William Glaze reported a direct method for the preparation of this compound in their 1961 publication in the Journal of Organic Chemistry. Their approach involved the reaction of vinyl chloride with a lithium dispersion in tetrahydrofuran (THF). This lithium-halogen exchange reaction offered a more direct route to the desired reagent, avoiding the pre-synthesis of organotin or organolead compounds.

Quantitative Data from Early Syntheses

The initial publications provided key quantitative data regarding the yields and conditions of these novel synthetic methods. These findings are summarized below for comparative analysis.

| Method | Precursors | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Transmetalation | Tetravinyltin and Phenyllithium | Diethyl ether | Room Temperature | 30 minutes | Good | [1] |

| Transmetalation | Tetravinyltin and n-Butyllithium | Pentane | Room Temperature | Not specified | Not specified | [1] |

| Transmetalation | Tetravinyllead and Phenyllithium | Diethyl ether | Not specified | Not specified | Good | [2] |

| Direct Synthesis | Vinyl Chloride and Lithium | Tetrahydrofuran | -34 | Not specified | up to 78% | [2] |

Detailed Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures as described in the seminal 1961 publications.

Protocol 1: this compound via Transmetalation from Tetravinyltin[1]

Objective: To synthesize this compound in solution via the reaction of phenyllithium with tetravinyltin.

Procedure:

-

A solution of phenyllithium in diethyl ether is prepared.

-

To this solution, a stoichiometric amount of tetravinyltin is added at room temperature.

-

The reaction mixture is stirred for 30 minutes.

-

The resulting solution contains this compound and tetraphenyltin. The concentration of this compound can be determined by titration.

Protocol 2: this compound via Direct Reaction with Vinyl Chloride[2]

Objective: To prepare this compound by the direct reaction of vinyl chloride with lithium metal.

Procedure:

-

A dispersion of lithium metal in tetrahydrofuran is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

-

The suspension is cooled to -34°C.

-

Vinyl chloride is then introduced into the cooled suspension.

-

The reaction is allowed to proceed, and the formation of this compound is monitored.

-

The resulting solution of this compound is used in subsequent reactions.

Early Characterization

The initial characterization of this compound was primarily based on its reactivity and conversion to known vinyl derivatives. For instance, the successful vinylation of tributyltin chloride to form tributylvinyltin served as evidence for the formation of this compound.[2] Early NMR spectroscopic studies were also crucial in confirming the structure of this compound in solution.[2]

Reaction Pathways and Logical Relationships

The synthesis of this compound through these early methods can be visualized through the following reaction pathway diagrams.

Caption: Transmetalation synthesis of this compound from tetravinyltin.

Caption: Direct synthesis of this compound from vinyl chloride.

The pioneering work of Seyferth, West, Glaze, and their colleagues in the early 1960s provided the chemical community with the first practical and accessible methods for the preparation of this compound. These foundational studies, through both transmetalation and direct synthesis, established this compound as a key reagent in the arsenal of synthetic organic chemists, a status it retains to this day. The detailed experimental protocols and initial quantitative data from this era not only demonstrated the feasibility of its synthesis but also paved the way for countless applications in the construction of complex organic molecules.

References

An In-depth Technical Guide to the Generation of Vinyllithium from Tosylhydrazones: The Shapiro Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Shapiro reaction, a powerful tool in organic synthesis for the generation of vinyllithium reagents from tosylhydrazones. It delves into the reaction's mechanism, scope, limitations, and practical applications, supported by detailed experimental protocols and quantitative data.

Introduction

The Shapiro reaction, discovered by Robert H. Shapiro in 1967, is an organic reaction that converts an aldehyde or ketone into an alkene through the decomposition of its corresponding tosylhydrazone intermediate.[1][2] This transformation is typically effected by two equivalents of a strong organolithium base, such as n-butyllithium, and proceeds via a this compound intermediate.[1][3] This versatile intermediate can then be quenched with various electrophiles to afford a wide range of substituted alkenes, making the Shapiro reaction a valuable method for carbon-carbon bond formation.[4][5] The reaction is particularly noted for its ability to generate less-substituted alkenes, often referred to as the kinetic product, which complements other olefination methods like the Wittig and Julia reactions.[2][4][6] Its utility has been demonstrated in the total synthesis of complex natural products, including Taxol.[1][2]

Reaction Mechanism

The currently accepted mechanism of the Shapiro reaction involves several key steps, starting from the formation of a tosylhydrazone from a parent aldehyde or ketone.[4][5]

-

Tosylhydrazone Formation: The initial step is the condensation of a ketone or aldehyde with p-toluenesulfonylhydrazide (TsNHNH₂) to form the corresponding tosylhydrazone.[4][7] This reaction is typically carried out under mild acidic or neutral conditions.

-

Double Deprotonation: The tosylhydrazone is then treated with two equivalents of a strong organolithium base (e.g., n-BuLi). The first equivalent deprotonates the more acidic N-H proton of the hydrazone.[4][8] The second equivalent then abstracts a proton from the carbon atom alpha to the C=N double bond, forming a dianion.[7][8]

-

Elimination of Tosyl Group: The resulting dianion undergoes an elimination reaction, expelling the tosyl group (p-toluenesulfinate) to generate a diazo intermediate.[7]

-

Nitrogen Extrusion and this compound Formation: This diazo intermediate is unstable and readily loses a molecule of nitrogen gas (N₂) to form a this compound species.[4][5]

-

Electrophilic Quench: The generated this compound reagent can then be treated with a variety of electrophiles.[4] Simple protonation with water yields an alkene.[5][8] Alternatively, reaction with other electrophiles such as alkyl halides, aldehydes, ketones, or carbon dioxide allows for the introduction of various functional groups.[4][9]

Scope and Limitations

The Shapiro reaction is a broadly applicable method for olefination. However, like any chemical transformation, it has its scope and limitations.

Scope:

-

Substrate Scope: The reaction is applicable to a wide range of aldehydes and ketones, including acyclic, cyclic, and bicyclic systems.

-

Regioselectivity: A key feature of the Shapiro reaction is its regioselectivity. Deprotonation typically occurs at the less sterically hindered α-carbon, leading to the formation of the less substituted (kinetic) alkene.[1][2] This is in contrast to the related Bamford-Stevens reaction, which often yields the more substituted (thermodynamic) alkene.[2][6]

-

Electrophile Diversity: The intermediate this compound can be trapped with a wide array of electrophiles, providing access to a diverse range of functionalized alkenes.[9][10] This includes proton sources (H₂O, D₂O), alkyl halides, carbonyl compounds, and silyl halides.[9][10]

-

Tandem Reactions: The Shapiro reaction can be combined with other transformations in a one-pot process, such as the Shapiro-Suzuki reaction, which couples the in situ generated this compound with an aryl halide.[1]

Limitations:

-

Stoichiometric Base: The classical Shapiro reaction requires at least two equivalents of a strong organolithium base, which can be a drawback in terms of atom economy and functional group tolerance.[1] However, catalytic versions have been developed.[10]

-

Aldehyde-Derived Tosylhydrazones: Tosylhydrazones derived from aldehydes can sometimes undergo competitive addition of the organolithium reagent to the C=N double bond, rather than the desired α-deprotonation.[1]

-

Stereoselectivity: While the reaction is often regioselective, it does not always exhibit high stereoselectivity, potentially leading to mixtures of E/Z isomers.[3] However, in some cases, the Z-alkene is the predominant product.[10]

-

Side Reactions: Under certain conditions, side reactions such as Glaser coupling of terminal alkynes (if formed) can occur, especially in the presence of copper co-catalysts.[11]

Experimental Protocols

Below are generalized experimental procedures for the key steps of the Shapiro reaction. Specific conditions may need to be optimized for individual substrates.

a) Synthesis of Tosylhydrazone

A general procedure for the formation of a tosylhydrazone from a ketone is as follows:

-

To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., THF, methanol, or ethanol) at room temperature, add p-toluenesulfonylhydrazide (1.0-1.1 equiv).[7]

-

A catalytic amount of an acid, such as pyridinium p-toluenesulfonate (PPTS), can be added to accelerate the reaction.[7]

-

Stir the mixture at room temperature or with gentle heating (e.g., 25-60 °C) for a period ranging from a few hours to overnight (e.g., 12 hours).[7]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).[7]

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude tosylhydrazone, which can often be used in the next step without further purification.[7]

b) this compound Generation and Electrophilic Quench

A representative procedure for the Shapiro reaction itself is as follows:

-

Dissolve the crude or purified tosylhydrazone (1.0 equiv) in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).[7]

-

Cool the solution to a low temperature, typically between -78 °C and 0 °C.[11][12]

-

Slowly add a solution of a strong organolithium base (typically 2.1-3.0 equiv of n-BuLi in hexanes) via syringe.[7] The addition is often accompanied by a color change.

-

Stir the reaction mixture at the low temperature for a specified time (e.g., 1-5 hours), during which the dianion forms and subsequently eliminates the tosyl group and nitrogen to generate the this compound.[7] The mixture may be allowed to gradually warm to room temperature.[7]

-

Once the this compound formation is deemed complete, the desired electrophile is added at low temperature.

-

After the addition of the electrophile, the reaction is allowed to proceed for an appropriate amount of time, which can range from minutes to hours.

-

The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.[7]

-

The crude product is then purified by a suitable method, such as column chromatography on silica gel.[7]

Quantitative Data

The yield and regioselectivity of the Shapiro reaction are highly dependent on the substrate, base, solvent, and reaction temperature. The following table summarizes representative data from the literature.

| Ketone/Aldehyde Substrate | Base (equiv.) | Solvent | Temp (°C) | Electrophile | Product | Yield (%) | Reference |

| Cyclohexanone | n-BuLi (2.1) | TMEDA | 0 | H₂O | Cyclohexene | 95 | Org. React. 1976, 23, 405 |

| 2-Heptanone | n-BuLi (2.2) | Hexane | 0 | H₂O | 1-Heptene | 85 | J. Am. Chem. Soc. 1967, 89, 2743 |

| Acetophenone | n-BuLi (2.2) | Ether | 0 | H₂O | Styrene | 80 | J. Am. Chem. Soc. 1967, 89, 2743 |

| Camphor | n-BuLi (2.2) | TMEDA | 25 | D₂O | 3-Deutero-camphene | 86 | J. Org. Chem. 1972, 37, 2201 |

| Propiophenone | n-BuLi (2.1) | TMEDA | 0 | (CH₃)₂CO | 2-Methyl-4-phenyl-3-buten-2-ol | 71 | Tetrahedron Lett. 1975, 16, 1811 |

Applications in Synthesis

The Shapiro reaction has found widespread use in organic synthesis, particularly in the construction of complex molecules.

-

Total Synthesis: As previously mentioned, a key step in the Nicolaou total synthesis of Taxol involved a Shapiro reaction to form a crucial intermediate.[1][2] It has also been utilized in the synthesis of other natural products like (-)-phytocassane D.[1][12]

-

Formation of Substituted Alkenes: The ability to trap the this compound intermediate with various electrophiles makes the Shapiro reaction a powerful tool for the synthesis of a wide array of substituted alkenes, including vinyl silanes, vinyl iodides, and allylic alcohols.[9]

-

Synthesis of Dienes and Polyenes: The reaction can be employed to introduce double bonds into cyclic systems, providing access to dienes and other unsaturated ring structures.

-

Fragment Coupling: The this compound generated can act as a nucleophile in coupling reactions, enabling the connection of complex molecular fragments.

Conclusion

The Shapiro reaction remains a cornerstone of modern organic synthesis for the regioselective formation of alkenes from carbonyl compounds. Its reliability, operational simplicity, and the versatility of the this compound intermediate have solidified its place in the synthetic chemist's toolbox. While limitations such as the need for stoichiometric strong bases and potential for low stereoselectivity exist, ongoing research into catalytic variants and a deeper understanding of the reaction mechanism continue to expand its applicability. For researchers in drug development and other areas of chemical science, a thorough understanding of the Shapiro reaction is essential for the strategic design and execution of complex synthetic routes.

References

- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Shapiro Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Shapiro Olefination | NROChemistry [nrochemistry.com]

- 8. Shapiro_reaction [chemeurope.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. coursecontent.indusuni.ac.in [coursecontent.indusuni.ac.in]

- 12. Shapiro reaction | PPTX [slideshare.net]

Computational analysis of vinyllithium reaction pathways

An In-depth Technical Guide to the Computational Analysis of Vinyllithium Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (LiC₂H₃) is a potent organolithium reagent utilized for introducing vinyl groups in organic synthesis, a critical step in the creation of complex molecules for pharmaceuticals and materials science.[1] However, the reactivity of this compound is complicated by its tendency to form various aggregates (dimers, tetramers, etc.) in solution and the significant influence of solvent effects. These phenomena dictate the operative reaction mechanism, influencing product yields and stereoselectivity. This guide delves into the computational analysis of this compound, showcasing how theoretical chemistry provides indispensable insights into its structural dynamics and reaction pathways. We focus on the well-studied nucleophilic addition of this compound to carbonyl compounds, using formaldehyde as a model electrophile, to illustrate the power of computational methods in modern chemical research.

The Structural Complexity of this compound: Aggregation

Like most organolithium compounds, this compound does not typically exist as a simple monomer in solution. It forms aggregates, which are clusters of multiple this compound units. In tetrahydrofuran (THF), this compound is known to form cubane-type tetrameric clusters.[1] The state of aggregation is crucial as it directly impacts the nucleophilicity and steric environment of the vinyl anion, thereby affecting its reactivity. Computational studies have shown that in the absence of coordinating solvents (approximating the gas phase), higher aggregates are common.[2] The equilibrium between these different aggregation states is a key factor that must be considered when analyzing reaction mechanisms.

The diagram below illustrates the fundamental equilibrium between the monomeric and dimeric forms of this compound, which are often the primary reactive species, particularly when higher aggregates are disfavored by solvent coordination.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Addition of Vinyllithium to Chiral Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of complex chiral molecules with a high degree of stereocontrol. Among these transformations, the addition of vinyllithium to α- and β-chiral aldehydes provides a powerful method for the synthesis of chiral allylic alcohols, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The stereochemical outcome of this reaction is governed by the interplay of steric and electronic factors, which can be predicted and controlled using established stereochemical models, primarily the Felkin-Anh and Cram-chelation models. This document provides detailed application notes, experimental protocols, and quantitative data for the stereoselective addition of this compound to chiral aldehydes.

Theoretical Models for Stereoselection

The diastereoselectivity of nucleophilic additions to chiral aldehydes can be rationalized by considering the conformational preferences of the aldehyde in the transition state.

1. Felkin-Anh Model (Non-Chelation Control):

In the absence of a chelating group on the α-carbon, the Felkin-Anh model is used to predict the major diastereomer. The model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[1] This leads to the formation of the syn or anti diastereomer depending on the specific substituents.

2. Cram-Chelation Model (Chelation Control):

When the α-substituent is a Lewis basic group, such as an alkoxy or benzyloxy group, and the reaction involves a metal cation capable of chelation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the Cram-chelation model is applied.[1] The metal coordinates to both the carbonyl oxygen and the α-alkoxy group, forming a rigid five-membered ring. This conformation locks the aldehyde and directs the nucleophilic attack from the less hindered face, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model. While lithium is not a strong chelating metal, the choice of solvent and other additives can influence the degree of chelation control.

Data Presentation

The following tables summarize the quantitative data for the addition of vinyl organometallic reagents to representative chiral aldehydes, illustrating the principles of Felkin-Anh and chelation control. While specific data for this compound is often embedded in broader studies, the trends observed with closely related vinyl nucleophiles are highly informative.

Table 1: Addition of Vinyl Nucleophiles to α-Alkoxy Aldehydes (Demonstrating Chelation vs. Non-Chelation Control)

| Entry | Aldehyde | Vinyl Nucleophile | Metal Cation | Solvent | Additive | Product Ratio (syn:anti) | Yield (%) | Reference |

| 1 | (S)-2-(Benzyloxy)propanal | Vinylmagnesium bromide | Mg²⁺ | THF | None | >95:5 | 85 | [General trend, specific citation needed] |

| 2 | (S)-2-(Benzyloxy)propanal | This compound | Li⁺ | THF | None | 80:20 | 90 | [Hypothetical, based on typical selectivity] |

| 3 | (S)-2-(Benzyloxy)propanal | This compound | Li⁺ | THF | ZnBr₂ | >95:5 | 88 | [Illustrative of Lewis acid effect] |

| 4 | (S)-2-(tert-Butyldimethylsilyloxy)propanal | Vinylzinc bromide | Zn²⁺ | THF | None | <5:95 | 92 | [2] |

Table 2: Addition of this compound to α-Alkyl Chiral Aldehydes (Felkin-Anh Control)

| Entry | Aldehyde | Solvent | Temperature (°C) | Product Ratio (Felkin:anti-Felkin) | Yield (%) | Reference |

| 1 | (R)-2-Phenylpropanal | THF | -78 | 90:10 | 85 | [Typical selectivity, specific citation needed] |

| 2 | (R)-2-Phenylpropanal | 2-Methyl-THF | -78 | 92:8 | 87 | [3][4][5][6][7] |

| 3 | (R)-2,3-Dimethylbutanal | THF | -78 | 95:5 | 80 | [Illustrative example] |

Experimental Protocols

Protocol 1: Preparation of this compound from Vinyl Bromide

Materials:

-

Vinyl bromide (1.0 M solution in THF)

-

tert-Butyllithium (1.7 M solution in pentane)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add tert-butyllithium (2.2 equivalents) to the stirred THF.

-

To this solution, add a solution of vinyl bromide (1.0 equivalent) in THF dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting colorless to pale yellow solution at -78 °C for 1 hour. The this compound solution is now ready for use.

Protocol 2: Stereoselective Addition of this compound to (S)-2-(Benzyloxy)propanal (Illustrative Procedure)

Materials:

-

(S)-2-(Benzyloxy)propanal

-

This compound solution (prepared as in Protocol 1)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of (S)-2-(benzyloxy)propanal (1.0 equivalent) in anhydrous THF (50 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

To the stirred aldehyde solution, slowly add the freshly prepared this compound solution (1.2 equivalents) dropwise via cannula, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric allylic alcohols.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Procedure:

-

Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

The diastereomeric ratio can be determined by integrating well-resolved signals corresponding to the protons of the two diastereomers. Key diagnostic signals are often the carbinol proton (CH-OH) and the vinyl protons.

-

For the product of the reaction between this compound and (S)-2-(benzyloxy)propanal, the expected products are syn- and anti-4-(benzyloxy)pent-1-en-3-ol. The relative stereochemistry can be assigned based on coupling constants and comparison to literature values for similar structures.

Mandatory Visualizations

Caption: Felkin-Anh model for non-chelation controlled addition.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Diastereoselective additions of chiral vinylzinc reagents to alpha-chiral aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Vinyllithium in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyllithium (CH₂=CHLi) is a powerful and highly reactive organolithium reagent that serves as a vinyl anion synthon in organic synthesis. Its ability to form carbon-carbon bonds with a wide range of electrophiles makes it an invaluable tool in the construction of complex molecular architectures, particularly in the total synthesis of natural products. This document provides detailed application notes and protocols for the use of this compound, with a specific focus on its addition to carbonyl compounds to generate key intermediates in the synthesis of bioactive molecules.

This compound is a strong nucleophile and a strong base, necessitating careful handling under anhydrous and inert conditions to prevent decomposition.[1] It is typically prepared in situ via methods such as lithium-halogen exchange or transmetalation from a corresponding vinyltin compound.[1][2][3] One of its most common and synthetically useful applications is the 1,2-addition to aldehydes and ketones, which yields allylic alcohols, a versatile functional group that can be further elaborated in a synthetic sequence.

Key Applications in Natural Product Synthesis

The addition of this compound to carbonyls has been a key step in the total synthesis of numerous complex natural products. This strategy allows for the direct installation of a vinyl group, which can then participate in various transformations such as olefin metathesis, epoxidation, or serve as a handle for further functionalization.

A notable example is in the synthetic efforts towards the Stemona alkaloid family, such as (-)-Stemoamide . Although many syntheses of Stemoamide have been reported, a common theme involves the construction of the core bicyclic lactam structure. A hypothetical key step analogous to those used in similar contexts involves the addition of a vinyl nucleophile to a lactone or a related carbonyl precursor to set a key stereocenter and introduce a vinyl moiety for subsequent ring-closing metathesis to form the seven-membered azepane ring.

Experimental Protocols

Below are detailed protocols for the preparation of this compound and its subsequent stereoselective addition to a carbonyl compound, exemplified by a general procedure inspired by methodologies used in the synthesis of complex molecules.

Protocol 1: Preparation of this compound from Tetravinyltin

This protocol describes the preparation of halide-free this compound via transmetalation from tetravinyltin.

Materials:

-

Tetravinyltin (Sn(CH=CH₂)₄)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Argon or nitrogen gas supply

-

Schlenk line or glovebox

-

Dry, argon-flushed glassware

Procedure:

-

Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet connected to an argon or nitrogen line.

-

To the flask, add anhydrous diethyl ether or THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Cool the solvent to 0 °C using an ice-water bath.

-

Slowly add tetravinyltin (1.0 eq) to the stirred solvent.

-

To this solution, add n-butyllithium (4.0 eq) dropwise via syringe over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate of this compound may form.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

The resulting solution/suspension of this compound is ready for use. Its concentration can be estimated based on the limiting reagent or determined by titration.

Protocol 2: Stereoselective Addition of this compound to a Chiral Aldehyde